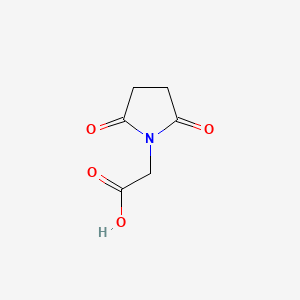

Acide (2,5-dioxopyrrolidin-1-yl)acétique

Vue d'ensemble

Description

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, also known as 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche anticonvulsivante

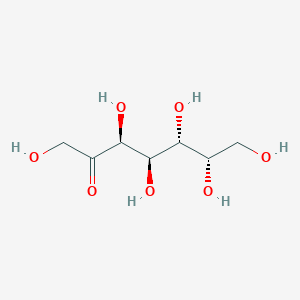

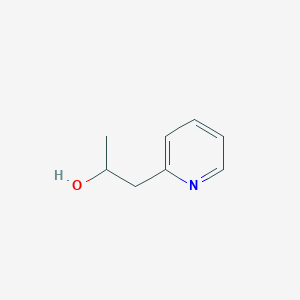

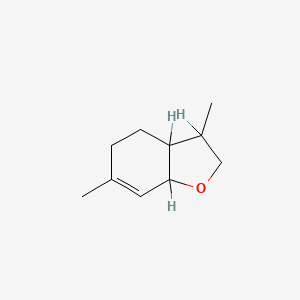

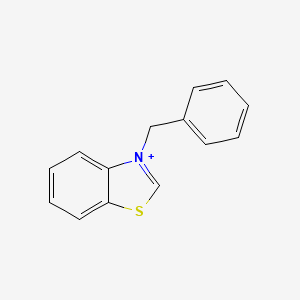

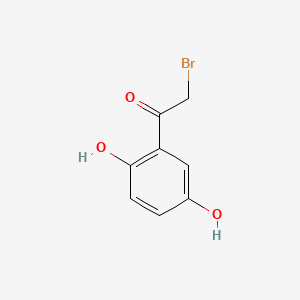

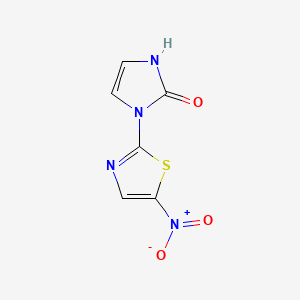

Une étude menée par Michał Abram et son équipe au Collège médical de l'Université Jagellonne en Pologne a utilisé ce composé dans la recherche de nouveaux anticonvulsivants {svg_1} {svg_2}. Ils ont découvert une série de dérivés hybrides de pyrrolidine-2,5-dione présentant des propriétés anticonvulsivantes puissantes. L'activité anticonvulsivante la plus puissante et le profil de sécurité favorable ont été démontrés pour le composé 30 {svg_3} {svg_4}.

Gestion de la douleur

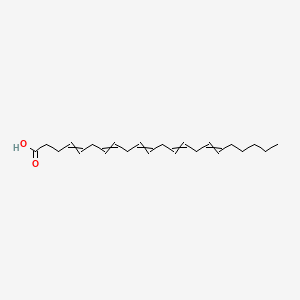

La même étude a également révélé que le composé 30 était efficace dans divers modèles de douleur. Il s'est avéré efficace dans le test de la formaline de la douleur tonique, le modèle de douleur induite par la capsaïcine et le modèle de douleur neuropathique induite par l'oxaliplatine (OXPT) chez la souris {svg_5} {svg_6}.

Inhibition des courants calciques

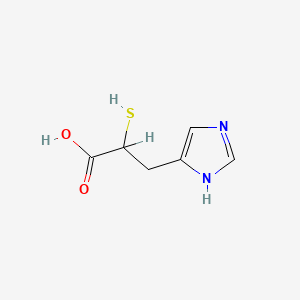

L'étude suggère que le mécanisme d'action le plus plausible du composé 30 implique l'inhibition des courants calciques médiés par les canaux Cav 1.2 (de type L) {svg_7} {svg_8}.

Préparation des pyrazolopyridines

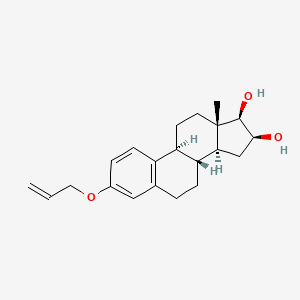

Ce composé est utilisé comme réactif dans la préparation des pyrazolopyridines, qui sont connues pour être des inhibiteurs de la PDE4B {svg_9}.

Conjugaison anticorps-médicament

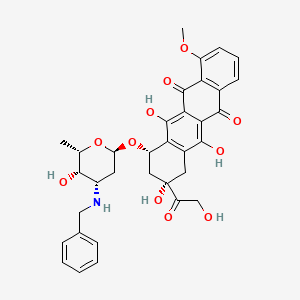

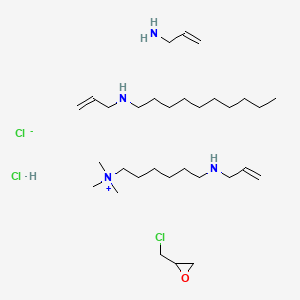

Le 2,5-dioxopyrrolidin-1-yl 2- (cyclooct-2-ynyloxy)acétate, un dérivé du composé, est utilisé comme un lieur pour la conjugaison anticorps-médicament (ADC) {svg_10}.

Amélioration de la productivité cellulaire spécifique

Une étude a révélé que le 2,5-diméthylpyrrole, un dérivé du composé, améliorait la productivité cellulaire spécifique {svg_11}.

Mécanisme D'action

Target of Action

It is known to be used as a reagent in the preparation of pyrazolopyridines, which are pde4b inhibitors .

Mode of Action

It is known to be involved in the synthesis of other compounds, suggesting it may interact with its targets through chemical reactions .

Biochemical Pathways

Given its use in the synthesis of pyrazolopyridines, it may be involved in the phosphodiesterase 4b (pde4b) pathway .

Result of Action

It is known to be used in the synthesis of other compounds, suggesting it may contribute to the effects of these compounds .

Analyse Biochimique

Biochemical Properties

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These interactions are significant as they influence the compound’s role in various physiological processes. The compound’s ability to inhibit calcium currents mediated by Cav 1.2 channels is particularly noteworthy .

Cellular Effects

The effects of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with calcium channels can affect intracellular calcium levels, which in turn can influence various signaling pathways and gene expression patterns . Additionally, its role in inhibiting voltage-gated sodium channels can impact neuronal excitability and neurotransmission .

Molecular Mechanism

At the molecular level, 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit calcium currents mediated by Cav 1.2 channels, which is a key aspect of its mechanism of action . This inhibition can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound’s interaction with voltage-gated sodium channels can result in the modulation of neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid can change over time. Studies have shown that the compound exhibits high metabolic stability on human liver microsomes, indicating its stability over time . Additionally, its negligible hepatotoxicity and relatively weak inhibition of cytochrome P450 isoforms suggest that it maintains its biochemical activity without significant degradation . Long-term effects on cellular function have been observed, particularly in the context of its role in modulating calcium and sodium channels .

Dosage Effects in Animal Models

The effects of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid vary with different dosages in animal models. Studies have demonstrated that the compound exhibits broad-spectrum activity in widely accepted animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . The median effective dose (ED50) for the MES test was found to be 45.6 mg/kg, while the ED50 for the 6 Hz seizure model was 39.5 mg/kg . At higher doses, the compound’s toxic effects were observed, with a median toxic dose (TD50) of 162.4 mg/kg in the rotarod test .

Metabolic Pathways

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, although its inhibition of these enzymes is relatively weak . The compound’s high metabolic stability on human liver microsomes suggests that it undergoes minimal metabolic degradation . This stability is crucial for its sustained biochemical activity and effectiveness in various physiological contexts.

Transport and Distribution

The transport and distribution of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. . This property is particularly important for its effectiveness in neurological applications. Additionally, its distribution within tissues is facilitated by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is determined by its targeting signals and post-translational modifications. The compound’s interactions with calcium and sodium channels suggest that it may localize to regions of the cell where these channels are abundant, such as the plasma membrane and endoplasmic reticulum . Additionally, its ability to modulate intracellular calcium levels indicates that it may also be present in organelles involved in calcium storage and signaling .

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBWYXZRSMMISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204809 | |

| Record name | N-Succinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-41-5 | |

| Record name | 2,5-Dioxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)

![3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1201998.png)